Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and drug development due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the bromobenzamido group: The bromobenzamido group is introduced via an amide coupling reaction using 3-bromobenzoic acid and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromobenzamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the amide group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis.
Scientific Research Applications
Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Biological studies: The compound is used in studies investigating the structure-activity relationships of piperidine derivatives and their interactions with biological targets.
Industrial applications: It serves as an intermediate in the production of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The bromobenzamido group can interact with various receptors or enzymes, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s ability to cross biological membranes.
Comparison with Similar Compounds
Methyl 4-((3-bromobenzamido)methyl)piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound has a similar piperidine core but differs in the substituents attached to the ring, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[(3-bromobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-21-15(20)18-7-5-11(6-8-18)10-17-14(19)12-3-2-4-13(16)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPOOXDYCYRWLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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